Diethyl(quinoxalin-2-ylmethyl)propanedioate
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Overview
Description
NSC 86926 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure and potential applications in medicinal chemistry and pharmacology. The compound is part of a class of molecules that exhibit significant biological activity, making it a subject of study for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 86926 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core chemical structure of NSC 86926.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of NSC 86926 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
NSC 86926 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 86926 can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
NSC 86926 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: NSC 86926 is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 86926 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
NSC 51046: Another compound with a similar core structure but different functional groups.
ZD6126: A colchicine derivative with anticancer properties.
N-acetylcolchicinol methyl ether: A compound with a similar tricyclic structure.
Uniqueness
NSC 86926 is unique due to its specific functional groups and the resulting biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity, making it a valuable molecule for targeted research and therapeutic development.
Properties
CAS No. |
1501-42-4 |
---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
diethyl 2-(quinoxalin-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12(16(20)22-4-2)9-11-10-17-13-7-5-6-8-14(13)18-11/h5-8,10,12H,3-4,9H2,1-2H3 |
InChI Key |
XCRBSFVOBSMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Origin of Product |
United States |
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